Alpha, beta-Duloxetine Lactose Adduct is a compound formed through the reaction of duloxetine, a serotonin-norepinephrine reuptake inhibitor, with lactose. This adduct is significant in pharmaceutical formulations as it can affect the stability and efficacy of drug products containing duloxetine. The molecular formula for alpha, beta-Duloxetine Lactose Adduct is with a molecular weight of approximately 621.696 g/mol .
Duloxetine is primarily used in the treatment of major depressive disorder, generalized anxiety disorder, neuropathic pain, and stress incontinence . The lactose adduct formation is often a result of the Maillard reaction, which occurs during the processing and storage of pharmaceutical formulations where lactose acts as an excipient .
The compound falls under the category of pharmaceutical adducts and is classified as a secondary amine derivative due to its formation from duloxetine. It is also associated with Maillard reaction products, which are important in understanding drug stability and interactions in formulations.
The synthesis of alpha, beta-Duloxetine Lactose Adduct typically involves a Maillard reaction between duloxetine and lactose under specific conditions. This reaction can be catalyzed by heat and requires solvents such as ethanol and dimethylacetamide, along with a base like triethylamine to facilitate the reaction .
The primary reaction involved in forming alpha, beta-Duloxetine Lactose Adduct is the Maillard reaction between duloxetine and lactose. This non-enzymatic browning process leads to various chemical modifications that can impact drug stability.
During this reaction:
The mechanism by which alpha, beta-Duloxetine Lactose Adduct exerts its effects is closely related to that of duloxetine itself. Duloxetine functions primarily by inhibiting the reuptake of serotonin and norepinephrine in the brain, which enhances mood and alleviates pain.
Alpha, beta-Duloxetine Lactose Adduct serves various scientific uses:
The α,β-Duloxetine Lactose Adduct forms via non-enzymatic glycosylation, a Maillard reaction between duloxetine’s primary amine group and lactose’s reducing sugar moiety. This process initiates with a condensation reaction, generating a reversible Schiff base. Subsequent Amadori rearrangement yields stable ketoamine adducts, which undergo dehydration and cyclization to form advanced glycation end-products (AGEs). Lactulose adducts—key intermediates—dominate in duloxetine formulations, with mass spectrometry confirming lactulosyl-duloxetine as the primary conjugate [1] [2].
Table 1: Key Maillard Reaction Intermediates in Duloxetine-Lactose Adduct Formation
Intermediate | Structure | Detection Method | Stability |
---|---|---|---|
Schiff base | Imine linkage | Transient (not isolatable) | Low |
Amadori product | N-substituted 1-amino-2-deoxyketone | MALDI-TOF-MS | Moderate |
Lactulosyl-duloxetine | Covalent C-N bond | LC-MS/MS | High |
AGEs | Heterocyclic compounds | Fluorescence assay | Irreversible |
Electron-withdrawing groups in duloxetine (e.g., thiophene, naphthalene) accelerate carbonyl reactivity by polarizing the amine lone pair, increasing nucleophilicity. This electronic modulation explains the adduct’s predominance over lactose-excipient interactions observed with simpler amines [2].
Duloxetine’s secondary amine exhibits constrained reactivity compared to primary amines due to steric hindrance from its naphthyloxy and thiophenylpropyl groups. However, its primary amine (after metabolic processing) acts as the nucleophilic site, attacking lactose’s electrophilic anomeric carbon. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol energy barrier for this step—lower than primary amines in aliphatic drugs due to resonance stabilization from duloxetine’s aromatic systems [2] [3].
Table 2: Nucleophilic Reactivity Comparison of Amine Types
Amine Classification | Example | Relative Rate Constant (krel) | Adduct Yield (%) |
---|---|---|---|
Primary aliphatic | Glycine derivatives | 1.0 | 15–30 |
Primary aromatic | Aniline | 0.3 | 5–10 |
Duloxetine primary amine | α,β-Adduct precursor | 2.7 | 40–65 |
Secondary amine | Piperidine | 0.1 | <5 |
Steric maps confirm that duloxetine’s amine approaches lactose’s carbonyl at a 109° angle, optimizing orbital overlap. This geometry favors N-glycosidic bond formation over O-glycosylation, which dominates in low-pH environments [2].
Stereoselectivity in α/β-Duloxetine Lactose Adducts arises from kinetic vs. thermodynamic control:
Crystallization-Induced Diastereomer Transformations (CIDTs) drive stereoconvergence. Under optimized conditions, the α-adduct crystallizes selectively due to intramolecular C-H···π interactions between duloxetine’s naphthalene ring and lactose’s pyranose oxygen. X-ray diffraction confirms α-adducts form tighter crystal lattices (density: 1.50 g/cm³) than β-adducts (1.43 g/cm³), explaining their precipitation-driven enrichment [4].
Table 3: Energetic and Structural Parameters of α- vs. β-Adducts
Parameter | α-Adduct | β-Adduct |
---|---|---|
Activation energy (Ea) | 12.1 kcal/mol | 10.2 kcal/mol |
Gibbs free energy (ΔG) | −18.4 kcal/mol | −16.6 kcal/mol |
Crystal density | 1.50 g/cm³ | 1.43 g/cm³ |
Melting point | 133–135°C | 109–112°C |
Dominant conformation | 4C1 chair | 1C4 chair |
Moisture: Water activity (aw) >0.4 accelerates adduct formation 3.2-fold by mobilizing reactants. However, aw >0.7 reverses Schiff base formation via hydrolysis, capping maximum adduct yield at 65% [1] [8].
Temperature: The reaction follows Arrhenius kinetics (Ea = 68 kJ/mol). At 25°C, adduct accumulation requires >6 months, while 40°C (standard stability testing) yields detectable levels in 2–4 weeks. Above 60°C, β-elimination dominates, degrading 40% of adducts [1].
pH: Maximum reactivity occurs at pH 5.0–6.0, balancing amine nucleophilicity (pKa = 9.5) and lactose’s open-chain carbonyl concentration. Below pH 3, duloxetine protonation (NH3+) stifles nucleophilicity; above pH 8, sugar degradation outcompetes adduct formation [2] [8].
Table 4: Formulation Parameter Effects on Adduct Kinetics
Parameter | Optimal Range | Rate Constant (k, ×10−4 h−1) | Adduct Yield at 4 Weeks (%) |
---|---|---|---|
Moisture | |||
aw 0.3 | 0.4–0.6 | 1.8 | 28 |
aw 0.6 | 5.9 | 63 | |
aw 0.9 | 3.1 | 41 | |
Temperature | |||
25°C | 40–50°C | 0.7 | 12 |
40°C | 5.2 | 58 | |
60°C | 22.1 | 39* | |
pH | |||
3.0 | 5.0–6.0 | 0.4 | 8 |
5.5 | 6.3 | 67 | |
8.0 | 2.9 | 32 |
*Degradation predominates at elevated temperatures.
Lyophilized formulations reduce adduct generation 8-fold by restricting molecular mobility. Excipient engineering—replacing lactose with mannitol or sucrose—eliminates adducts entirely, as confirmed by accelerated stability studies [8].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4